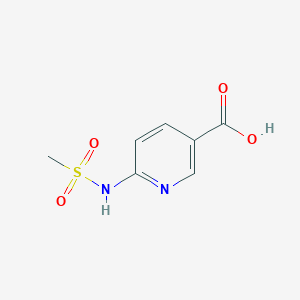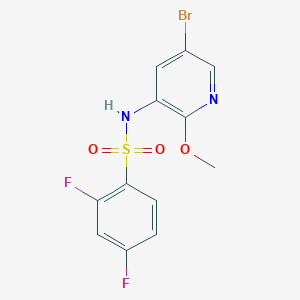
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Descripción general
Descripción
“N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C12H9BrF2N2O3S . It is a derivative of pyridine.
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium acetate and bis(pinacol)diborane in 1,4-dioxane at 100°C for 3 hours . The reaction was then treated with N [5-bromo-2- (methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide and another portion of PdCl2 (dppf)-CH2Cl2, then heated at 110°C for 16 hours .Molecular Structure Analysis
The InChI code for this compound is KOPZSDXCMOPQKR-UHFFFAOYSA-N . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.18 . It has 21 heavy atoms, 12 of which are aromatic . It has 4 rotatable bonds, 6 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 75.46 . It has a Log Po/w (iLOGP) of 2.48 .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Research has shown that zinc phthalocyanine derivatives substituted with benzenesulfonamide, which have structural similarities to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, exhibit promising properties for photodynamic therapy. These properties include high singlet oxygen quantum yield and good fluorescence, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
- Zinc(II) Phthalocyanine with Benzenesulfonamide Derivatives : The zinc(II) phthalocyanine compounds with benzenesulfonamide derivatives have been found to possess suitable and sufficient photosensitizing abilities, particularly for photocatalytic applications. This suggests potential use in environmental and chemical processes (Öncül, Öztürk, & Pişkin, 2021).
Potential in Photodynamic Cancer Therapy
- Spectroscopic and Photophysical Properties : Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units highlight their potential as photosensitizers in photodynamic therapy, an effective alternative therapy in cancer treatment. Their favorable properties include adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Anticancer and Antimicrobial Properties
- Gold(I) Complexes with N-Heterocyclic Carbene : Gold(I) complexes containing N-heterocyclic carbene with structural components similar to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide have been reported to exhibit significant anticancer and antimicrobial properties. These complexes show potential in medicinal chemistry as antiproliferative agents (Goetzfried et al., 2020).
Neurogenesis Induction
- Aminopropyl Carbazole Derivatives : Related compounds, like N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been shown to induce neurogenesis by promoting the final cell division in neural stem cells. This suggests potential applications in neuroregenerative therapies (Shin et al., 2015).
Metal Ion Sensing Applications
- Heavy Metal Sensors : Bis-sulfonamides with structural similarities have been synthesized and studied for applications as heavy metal sensors. These compounds, such as N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), show promise in detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPZSDXCMOPQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733244 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
CAS RN |
1086063-46-8 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

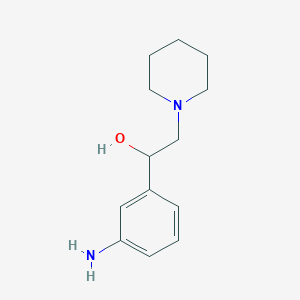
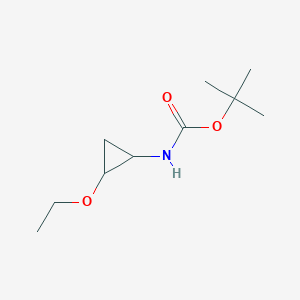
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)

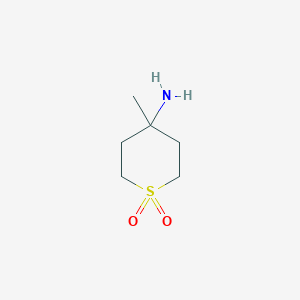
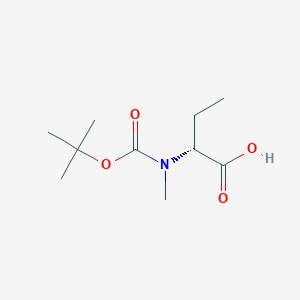
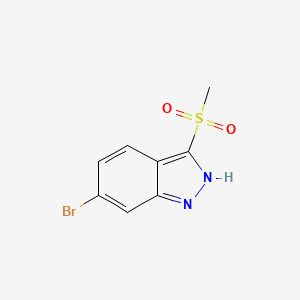
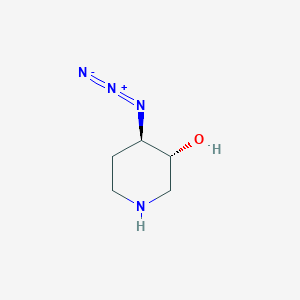
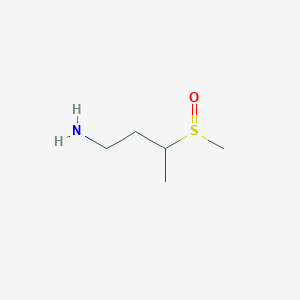

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)


